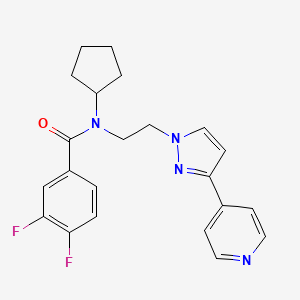![molecular formula C10H15ClF2N2O3S B2476517 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856027-75-2](/img/structure/B2476517.png)
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride, also known as DBCO-sulfo-OSu, is a chemical compound that is widely used in scientific research. It belongs to the group of bioorthogonal reagents that are used for labeling and detection of biomolecules. The compound has a unique structure that allows it to react specifically with azide groups in biomolecules, making it a powerful tool for bioconjugation and imaging studies.
作用机制
The mechanism of action of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu is based on the cycloaddition reaction between the DBCO group and the azide group in biomolecules. This reaction is known as the copper-free click reaction and does not require the use of toxic or expensive reagents. The reaction is fast and efficient, allowing for the labeling of biomolecules in a short period of time. The resulting bioconjugates are stable and can be used for a variety of applications, including imaging and detection studies.
Biochemical and Physiological Effects:
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu is a synthetic compound that does not have any direct biochemical or physiological effects. Its use is limited to scientific research applications, and it is not intended for human or animal consumption. The compound is generally considered to be safe when used according to established protocols and guidelines.
实验室实验的优点和局限性
One of the main advantages of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu is its specificity for azide groups in biomolecules. This allows for selective labeling and detection of biomolecules, reducing background noise and increasing the accuracy of results. The compound is also easy to use and does not require specialized equipment or training. However, there are some limitations to its use, including the need for optimization of reaction conditions and the potential for non-specific labeling in certain circumstances.
未来方向
There are several future directions for the use of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu in scientific research. One area of focus is the development of new bioconjugation strategies that can be used in vivo, allowing for the labeling and detection of biomolecules in living organisms. Another direction is the development of new imaging agents and diagnostics that can be used in clinical settings. Finally, there is a need for further optimization of reaction conditions and the development of new bioorthogonal reagents that can complement the properties of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu.
合成方法
The synthesis of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu involves a series of chemical reactions starting from commercially available chemicals. The first step involves the reaction of 2,2-difluoroethanol with butylamine to form the intermediate 2,2-difluoroethyl butyl carbamate. This intermediate is then reacted with pyrazole-4-sulfonyl chloride to form the desired product, 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu. The overall synthesis is a multi-step process that requires careful purification and characterization of the intermediate and final products.
科学研究应用
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chlorideSu has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is used as a bioorthogonal reagent for the labeling and detection of biomolecules such as proteins, nucleic acids, and carbohydrates. The compound reacts specifically with azide groups in biomolecules, allowing for selective and efficient labeling. This property has made it a popular tool for bioconjugation studies, including the development of new imaging agents and diagnostics.
属性
IUPAC Name |
1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-2-3-4-15-5-9(19(11,16)17)8(14-15)6-18-7-10(12)13/h5,10H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKXNMARKCPULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476434.png)
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2476435.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2476437.png)
![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2476438.png)
![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2476441.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2476442.png)


![N-(2-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2476448.png)
![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)
![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476456.png)
